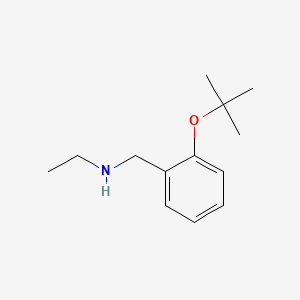![molecular formula C13H16BO3- B13911174 4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)
4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide is a complex organic compound with a unique bicyclic structure
準備方法
The synthesis of 4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves a series of organic reactions. One common method is the enantioselective synthesis of bicyclo[2.2.2]octane derivatives under metal-free conditions. This process involves the use of organic bases to mediate the reaction, resulting in high yields and excellent enantioselectivities . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity.
化学反応の分析
4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding alcohols or ketones, while substitution reactions can introduce different functional groups into the molecule .
科学的研究の応用
This compound has a wide range of scientific research applications. In polymer chemistry, it is used as a crosslinking agent to create dynamic polymer networks with reversible crosslinking and fast stress relaxation properties . In organic synthesis, it serves as a building block for the preparation of various derivatives, including piperazine derivatives . Additionally, its unique structure makes it a valuable catalyst in organic reactions, such as the Morita–Baylis–Hillman and Knoevenagel reactions .
作用機序
The mechanism of action of 4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its ability to act as a nucleophile or base in organic reactions. Its bicyclic structure and the presence of multiple functional groups allow it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in polymer chemistry, it facilitates the formation of dynamic covalent bonds, while in catalysis, it may activate substrates for subsequent reactions .
類似化合物との比較
Similar compounds to 4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide include other bicyclic compounds such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and its derivatives. These compounds share similar structural features and reactivity patterns. this compound is unique due to its specific functional groups and the presence of a boron atom, which imparts distinct chemical properties and reactivity .
特性
分子式 |
C13H16BO3- |
|---|---|
分子量 |
231.08 g/mol |
IUPAC名 |
4-methyl-1-(1-phenylethenyl)-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H16BO3/c1-11(12-6-4-3-5-7-12)14-15-8-13(2,9-16-14)10-17-14/h3-7H,1,8-10H2,2H3/q-1 |
InChIキー |
FXVXRWCDJYJQCY-UHFFFAOYSA-N |
正規SMILES |
[B-]12(OCC(CO1)(CO2)C)C(=C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


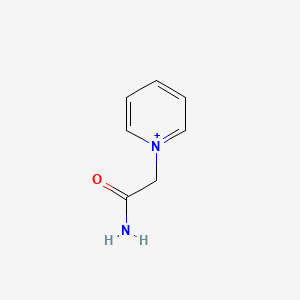
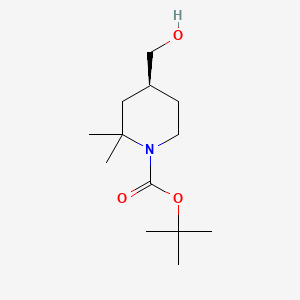
![2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13911108.png)

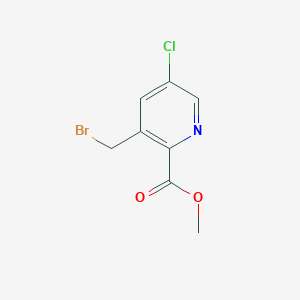
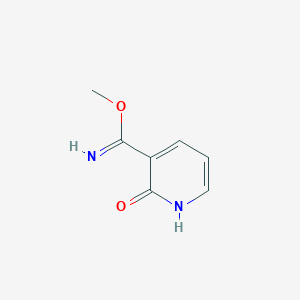
![Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate](/img/structure/B13911152.png)

